Home > Products > Screening Compounds P60553 > 5-methyl-N-(2,4,4-trimethylpentan-2-yl)-1,2-oxazole-3-carboxamide
5-methyl-N-(2,4,4-trimethylpentan-2-yl)-1,2-oxazole-3-carboxamide -

5-methyl-N-(2,4,4-trimethylpentan-2-yl)-1,2-oxazole-3-carboxamide

Catalog Number: EVT-4690627
CAS Number:
Molecular Formula: C13H22N2O2
Molecular Weight: 238.33 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Applications

    Potential Anticonvulsant Activity: A study on the related compound N-(2,6-dimethylphenyl)-5-methyl-3-isoxazolecarboxamide (D2624) found it to have anticonvulsant properties in rats and humans. [] This suggests that 5-methyl-N-(1,1,3,3-tetramethylbutyl)-3-isoxazolecarboxamide may also possess similar activity, warranting further investigation.

    Prodrug for Anti-inflammatory Agents: Research on 3-carboxy-5-methyl-N-[4-(trifluoromethyl)phenyl]-4-isoxazolecarboxamide demonstrated its function as a prodrug for the anti-inflammatory agent 2-cyano-3-hydroxy-N-[4-(trifluoromethyl)phenyl]-2-butenamide. [] This suggests the potential for 5-methyl-N-(1,1,3,3-tetramethylbutyl)-3-isoxazolecarboxamide to act as a prodrug for other bioactive compounds, making it a subject of interest for prodrug design research.

    Immunoregulatory Properties: Several studies have explored the immunoregulatory properties of various 5-amino-3-methyl-4-isoxazolecarboxylic acid derivatives. [, ] These compounds have shown potential in modulating immune responses, suggesting a possible research avenue for exploring the immunomodulatory effects of 5-methyl-N-(1,1,3,3-tetramethylbutyl)-3-isoxazolecarboxamide.

N-(2,6-dimethylphenyl)-5-methyl-3-isoxazolecarboxamide (D2624)

Compound Description: D2624 is an experimental anticonvulsant drug under investigation. It is structurally similar to lidocaine and belongs to a series of new anticonvulsant agents. []

Relevance: D2624 and 5-methyl-N-(1,1,3,3-tetramethylbutyl)-3-isoxazolecarboxamide both share the core structure of a 5-methyl-3-isoxazolecarboxamide. The difference lies in the substituent attached to the nitrogen atom of the amide group. While D2624 has a 2,6-dimethylphenyl group, 5-methyl-N-(1,1,3,3-tetramethylbutyl)-3-isoxazolecarboxamide has a 1,1,3,3-tetramethylbutyl group. []

(D3017)

Compound Description: D3017 is the primary alcohol metabolite of D2624. It is formed through the metabolic reduction of the carbonyl group in D2624. []

Relevance: D3017 is structurally related to 5-methyl-N-(1,1,3,3-tetramethylbutyl)-3-isoxazolecarboxamide through its shared parent compound, D2624. Both D2624 and 5-methyl-N-(1,1,3,3-tetramethylbutyl)-3-isoxazolecarboxamide possess the 5-methyl-3-isoxazolecarboxamide core structure. []

2,6-dimethylaniline (2,6-DMA)

Compound Description: 2,6-DMA is a metabolite of D2624, formed by amide bond hydrolysis of either D2624 or its primary alcohol metabolite, D3017. []

Relevance: 2,6-DMA is indirectly related to 5-methyl-N-(1,1,3,3-tetramethylbutyl)-3-isoxazolecarboxamide through their shared relationship with D2624. While 2,6-DMA arises from the cleavage of the amide bond in D2624, both D2624 and 5-methyl-N-(1,1,3,3-tetramethylbutyl)-3-isoxazolecarboxamide share the 5-methyl-3-isoxazolecarboxamide core. []

D3270

Compound Description: D3270 is a urinary metabolite of D2624 in rats. It is the carboxylic acid derivative of D3017, formed by oxidation of the primary alcohol group in D3017. []

Relevance: D3270 is related to 5-methyl-N-(1,1,3,3-tetramethylbutyl)-3-isoxazolecarboxamide through the metabolic pathway of their shared parent compound, D2624. Both D3270 and 5-methyl-N-(1,1,3,3-tetramethylbutyl)-3-isoxazolecarboxamide are derivatives of the 5-methyl-3-isoxazolecarboxamide core found in D2624. []

3-Carboxy-5-methyl-N-[4-(trifluoromethyl)phenyl]-4-isoxazolecarboxamide (3)

Compound Description: Compound 3 is a prodrug for the antiarthritic agent 2-cyano-3-hydroxy-N-[4-(trifluoromethyl)phenyl]-2-butenamide (2). It is absorbed intact after oral administration in rats and metabolized to yield plasma concentrations of the antiinflammatory agent 2. []

Relevance: This compound is related to 5-methyl-N-(1,1,3,3-tetramethylbutyl)-3-isoxazolecarboxamide as both are members of the isoxazolecarboxamide class of compounds. Both compounds share the isoxazole ring with a carboxamide group at position 3. They differ in the substituents at the 5-position of the isoxazole ring and the nitrogen of the carboxamide group. []

5-methyl-N-[4-(trifluoromethyl)phenyl]isoxazole-4-carboxamide (1)

Compound Description: Compound 1 is an established prodrug for the antiarthritic agent 2-cyano-3-hydroxy-N-[4-(trifluoromethyl)phenyl]-2-butenamide (2). []

Relevance: This compound is related to 5-methyl-N-(1,1,3,3-tetramethylbutyl)-3-isoxazolecarboxamide as both are members of the isoxazolecarboxamide class of compounds. Both compounds share the isoxazole ring with a carboxamide group at position 4 and a methyl substituent at position 5. They differ in the substituent on the nitrogen of the carboxamide group. []

5-amino-3-methyl-N-(4-methyl-benzyl)-4-isoxazolecarboxamide (M05)

Compound Description: M05 is an isoxazole derivative with potential immunosuppressive and anti-inflammatory properties. It displays strong inhibitory effects in tests like PHA-induced PBMC proliferation and TNF-α production. []

Relevance: M05 shares the isoxazole ring and carboxamide functionality with 5-methyl-N-(1,1,3,3-tetramethylbutyl)-3-isoxazolecarboxamide. Both belong to the class of isoxazolecarboxamides. The structural difference lies in the substituents at positions 3 and 5 of the isoxazole ring, as well as the substituent on the nitrogen atom of the amide group. []

5-amino-3-methyl-4-isoxazolecarbohydrazide (HIX)

Compound Description: HIX is a synthetic isoxazole derivative, displaying potential as an anti-inflammatory drug candidate. In vitro studies on Caco-2 cells suggest its influence on autoimmune and inflammatory gene modulation. []

Relevance: HIX is structurally related to 5-methyl-N-(1,1,3,3-tetramethylbutyl)-3-isoxazolecarboxamide through their common isoxazole ring and a 3-methyl substituent. They differ in the substituent at position 5 of the isoxazole ring and the functional group attached to the carboxyl group at position 4. []

5-(3-Methyl-pyrazol-5-ol-1-yl)-1,1,3,3-tetramethylisoindolin-2-yloxyl (7)

Compound Description: Compound 7 is a novel antioxidant designed by incorporating an isoindoline nitroxide into the framework of the free radical scavenger edaravone. Studies in ischaemic rat atrial cardiomyocytes have shown it to significantly reduce cell death after prolonged ischaemia, exhibiting superior cardioprotective effects compared to edaravone alone. []

Relevance: Although not directly sharing the isoxazole ring, Compound 7 is relevant to 5-methyl-N-(1,1,3,3-tetramethylbutyl)-3-isoxazolecarboxamide due to the shared 1,1,3,3-tetramethylbutyl substituent. This indicates a potential exploration of similar bulky alkyl substituents in related research areas. []

5-carboxy-1,1,3,3-tetramethylisoindolin-2-yloxyl (CTMIO)

Compound Description: CTMIO is an isoindoline nitroxide derivative exhibiting modest cardioprotective effects in ischaemic rat atrial cardiomyocytes. []

Relevance: Like Compound 7, CTMIO is relevant to 5-methyl-N-(1,1,3,3-tetramethylbutyl)-3-isoxazolecarboxamide because of the shared 1,1,3,3-tetramethylbutyl substituent. This highlights the potential relevance of this specific bulky alkyl group in various biological applications. []

Properties

Product Name

5-methyl-N-(2,4,4-trimethylpentan-2-yl)-1,2-oxazole-3-carboxamide

IUPAC Name

5-methyl-N-(2,4,4-trimethylpentan-2-yl)-1,2-oxazole-3-carboxamide

Molecular Formula

C13H22N2O2

Molecular Weight

238.33 g/mol

InChI

InChI=1S/C13H22N2O2/c1-9-7-10(15-17-9)11(16)14-13(5,6)8-12(2,3)4/h7H,8H2,1-6H3,(H,14,16)

InChI Key

BXLXZTDWPKOMPF-UHFFFAOYSA-N

SMILES

CC1=CC(=NO1)C(=O)NC(C)(C)CC(C)(C)C

Canonical SMILES

CC1=CC(=NO1)C(=O)NC(C)(C)CC(C)(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.